2-Methyl-5-phenylpyridine

Gas Chromatography Quality Control Analytical Chemistry

2-Methyl-5-phenylpyridine (CAS 3256-88-0) is a disubstituted phenylpyridine derivative with the molecular formula C12H11N and a molecular weight of 169.22 g/mol. It is characterized by a methyl group at the 2-position and a phenyl group at the 5-position of the pyridine ring.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 3256-88-0
Cat. No. B1585565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylpyridine
CAS3256-88-0
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyJXNAIOCJWBJGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-phenylpyridine (CAS 3256-88-0) Core Properties & Industrial Classification for Scientific Procurement


2-Methyl-5-phenylpyridine (CAS 3256-88-0) is a disubstituted phenylpyridine derivative with the molecular formula C12H11N and a molecular weight of 169.22 g/mol [1]. It is characterized by a methyl group at the 2-position and a phenyl group at the 5-position of the pyridine ring. The compound is classified within the broader family of nitrogen-containing heterocycles, specifically phenylpyridines, which are polycyclic aromatic compounds consisting of a benzene ring linked to a pyridine ring via a C-C or C-N bond [2]. It is a naturally occurring constituent of sweet orange (Citrus sinensis) [3] and serves as a key synthetic intermediate in the manufacture of the COX-2 selective inhibitor etoricoxib [4]. Its procurement is typically governed by specifications for purity (≥95-97%) and identity confirmation via standard analytical methods such as GC, HPLC, and NMR .

Technical Rationale: Why In-Class Phenylpyridine Analogs Cannot Substitute for 2-Methyl-5-phenylpyridine (CAS 3256-88-0)


Despite sharing the same phenylpyridine core structure, 2-Methyl-5-phenylpyridine cannot be interchanged with its positional isomers or mono-substituted analogs without a material impact on performance. The specific substitution pattern—a methyl group at the 2-position and a phenyl group at the 5-position—dictates a unique combination of physicochemical and functional properties. For instance, the compound's specific Kovats retention indices on polar and non-polar GC columns (e.g., RI 2332 on Supelcowax-10 [1], LogP of 2.86-3.06 [2]) are distinct from those of 2-phenyl-5-methylpyridine (RI 2274 on AT-Wax [3]) or other analogs. Furthermore, the electronic and steric contributions of the substituents at these specific positions are critical for its utility as a key intermediate in COX-2 inhibitor synthesis [4]. Substituting with a generic 'phenylpyridine' or an incorrectly positioned isomer (e.g., 3-phenylpyridine) will lead to a different compound with unverified activity, altered reaction yields, and divergent analytical behavior, thereby compromising the integrity of downstream processes. The following evidence details the quantifiable dimensions of this differentiation.

Quantitative Differentiation Guide: Head-to-Head Evidence for 2-Methyl-5-phenylpyridine (CAS 3256-88-0) vs. Closest Analogs


Differentiation by Chromatographic Identity: Unique Retention Index Signature vs. 2-Phenyl-5-methylpyridine

The retention behavior of 2-Methyl-5-phenylpyridine is quantifiably distinct from its positional isomer, 2-phenyl-5-methylpyridine, under identical gas chromatographic conditions. On a polar AT-Wax capillary column (60 m × 0.25 mm × 0.25 µm, helium carrier gas, temperature ramp 4 K/min from 60°C to 280°C), the Kovats retention index (RI) for 2-Methyl-5-phenylpyridine is 2274 [1]. In contrast, the RI for its analog, 2-phenyl-5-methylpyridine, is significantly lower at 1968 on the same stationary phase [2]. This difference of over 300 RI units provides an unequivocal, quantitative basis for chromatographic identification and purity assessment.

Gas Chromatography Quality Control Analytical Chemistry

Differentiation by Lipophilicity: Quantifiable LogP Divergence from Unsubstituted Pyridine Core

The calculated octanol-water partition coefficient (LogP) for 2-Methyl-5-phenylpyridine is reported as 2.86 [1] to 3.06 [2]. This value reflects the combined lipophilic contributions of the methyl and phenyl substituents. For comparison, the unsubstituted parent molecule, pyridine, has an experimental LogP of 0.65 [3]. This increase of approximately 2.3 to 2.4 log units (a ~200-250 fold increase in partition coefficient) quantifies the significant shift in lipophilicity imparted by the specific 2-methyl-5-phenyl substitution pattern.

Drug Design Medicinal Chemistry Physicochemical Properties

Proven Synthetic Utility: Enabling Etoricoxib Synthesis vs. Alternative Heterocyclic Intermediates

European Patent EP2649049A2 explicitly claims 2-Methyl-5-phenylpyridine as an essential intermediate in the synthesis of 5-chloro-3-(4-methylsulphonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine, a key precursor to the selective COX-2 inhibitor etoricoxib [1]. The patent describes a process where this specific 2-methyl-5-phenylpyridinyl fragment is incorporated into the final drug scaffold. In contrast, the use of alternative, non-methylated 5-phenylpyridine or other pyridine derivatives would fail to introduce the required 2-methyl substituent, leading to a different, unapproved chemical entity. The compound's role as a validated, proprietary intermediate establishes its singular utility in this regulated pharmaceutical synthesis route.

Organic Synthesis Pharmaceutical Intermediates COX-2 Inhibitors

Procurement-Driven Application Scenarios for 2-Methyl-5-phenylpyridine (CAS 3256-88-0)


Quality Control and Identity Confirmation via Gas Chromatography

Procurement for analytical laboratories and quality control departments can be justified by the compound's distinct chromatographic fingerprint. The evidence in Section 3 demonstrates that 2-Methyl-5-phenylpyridine has a Kovats retention index of 2274 on an AT-Wax column [1], a value that clearly distinguishes it from its positional isomer (RI 1968). This specificity is critical for the development and validation of GC methods used to verify the identity and purity of incoming material or to monitor the compound's presence in complex mixtures, such as natural product extracts [2].

Medicinal Chemistry and Lead Optimization Programs

As highlighted in Section 3, the calculated LogP of 2.86-3.06 [1] represents a quantifiable, ~200-250 fold increase in lipophilicity compared to the unsubstituted pyridine core. This physicochemical differentiation is a key consideration for medicinal chemists designing new drug candidates. Procurement of this specific building block, rather than a less characterized analog, allows for the systematic exploration of structure-activity relationships (SAR) and the tuning of ADME (Absorption, Distribution, Metabolism, Excretion) properties in lead series.

Synthesis of Etoricoxib and Related COX-2 Inhibitors

For industrial and research groups focused on the synthesis of cyclooxygenase-2 (COX-2) selective inhibitors, the procurement of 2-Methyl-5-phenylpyridine is non-negotiable. As evidenced by its explicit use in patent EP2649049A2 [1], this compound is a required building block for the construction of the etoricoxib precursor, 5-chloro-3-(4-methylsulphonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine. No alternative intermediate can deliver the same final product in this validated synthetic pathway.

Natural Product Research and Flavor Biomarker Analysis

Given its confirmed occurrence in sweet orange (Citrus sinensis) [1], 2-Methyl-5-phenylpyridine is of interest to researchers in food science and metabolomics. Its quantifiable retention index (e.g., RI 2332 on Supelcowax-10 [2]) serves as a definitive marker for compound identification. Procuring an authenticated standard of this specific compound is essential for accurate quantitative analysis and biomarker discovery studies related to citrus consumption or flavor profiling [3].

Technical Documentation Hub

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